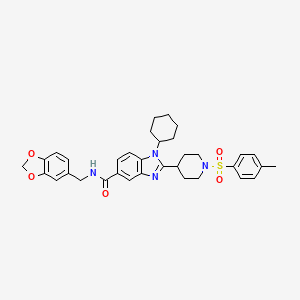![molecular formula C20H27N3O3S B11213997 N-cyclopentyl-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11213997.png)
N-cyclopentyl-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound with the molecular formula C20H27N3O3S. It has an average mass of 389.512 Da and a monoisotopic mass of 389.177307 Da . This compound is characterized by its unique structure, which includes a quinazolinone core, a cyclopentyl group, and an ethoxypropyl side chain.
Méthodes De Préparation
The synthesis of N-cyclopentyl-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves multiple steps. The general synthetic route includes the formation of the quinazolinone core, followed by the introduction of the ethoxypropyl side chain and the cyclopentyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity .
Analyse Des Réactions Chimiques
N-cyclopentyl-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. In medicine, it could be investigated for its therapeutic potential in treating various diseases. Industrial applications may include its use as an intermediate in the production of pharmaceuticals or other fine chemicals .
Mécanisme D'action
The mechanism of action of N-cyclopentyl-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core may play a crucial role in binding to these targets, while the ethoxypropyl side chain and cyclopentyl group may influence the compound’s overall activity and selectivity. The exact pathways involved in its mechanism of action are subject to ongoing research .
Comparaison Avec Des Composés Similaires
N-cyclopentyl-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can be compared with other similar compounds, such as N-cyclopentyl-2-(4-propylphenoxy)acetamide and N-cyclopentyl-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide . These compounds share structural similarities but differ in their specific substituents and overall molecular architecture. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H27N3O3S |
|---|---|
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
N-cyclopentyl-2-[3-(3-ethoxypropyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C20H27N3O3S/c1-2-26-13-7-12-23-19(25)16-10-5-6-11-17(16)22-20(23)27-14-18(24)21-15-8-3-4-9-15/h5-6,10-11,15H,2-4,7-9,12-14H2,1H3,(H,21,24) |
Clé InChI |
OFWRRTPERRGYCT-UHFFFAOYSA-N |
SMILES canonique |
CCOCCCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one](/img/structure/B11213918.png)
![N-benzyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B11213922.png)
![3-(2,4-dichlorophenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11213938.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11213941.png)

![5-{[(2-Ethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11213949.png)
![7-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B11213951.png)

![N-(4-ethoxyphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11213960.png)

![6-[4-(Methylsulfanyl)phenyl]-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B11213968.png)
![6-(3,4-dichlorophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11213971.png)

![7-(6-(4-(2,3-dimethylphenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11213996.png)
